Cas no 1597101-02-4 (2-Butanone, 4-(3-pyrrolidinyl)-)
2-Butanone, 4-(3-pyrrolidinyl)- Chemical and Physical Properties
Names and Identifiers
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- 2-Butanone, 4-(3-pyrrolidinyl)-
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- Inchi: 1S/C8H15NO/c1-7(10)2-3-8-4-5-9-6-8/h8-9H,2-6H2,1H3
- InChI Key: CWNIALQIZSLRRX-UHFFFAOYSA-N
- SMILES: CC(=O)CCC1CCNC1
2-Butanone, 4-(3-pyrrolidinyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-794628-0.05g |
4-(pyrrolidin-3-yl)butan-2-one |
1597101-02-4 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
| Enamine | EN300-794628-0.1g |
4-(pyrrolidin-3-yl)butan-2-one |
1597101-02-4 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
| Enamine | EN300-794628-0.25g |
4-(pyrrolidin-3-yl)butan-2-one |
1597101-02-4 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
| Enamine | EN300-794628-0.5g |
4-(pyrrolidin-3-yl)butan-2-one |
1597101-02-4 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
| Enamine | EN300-794628-1.0g |
4-(pyrrolidin-3-yl)butan-2-one |
1597101-02-4 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
| Enamine | EN300-794628-2.5g |
4-(pyrrolidin-3-yl)butan-2-one |
1597101-02-4 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
| Enamine | EN300-794628-5.0g |
4-(pyrrolidin-3-yl)butan-2-one |
1597101-02-4 | 95% | 5.0g |
$2858.0 | 2024-05-22 | |
| Enamine | EN300-794628-10.0g |
4-(pyrrolidin-3-yl)butan-2-one |
1597101-02-4 | 95% | 10.0g |
$4236.0 | 2024-05-22 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01094699-1g |
4-(Pyrrolidin-3-yl)butan-2-one |
1597101-02-4 | 95% | 1g |
¥7147.0 | 2023-04-10 |
2-Butanone, 4-(3-pyrrolidinyl)- Related Literature
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2-Butanone, 4-(3-pyrrolidinyl)-
Introduction to 2-Butanone, 4-(3-pyrrolidinyl)- (CAS No. 1597101-02-4)
2-Butanone, 4-(3-pyrrolidinyl)-, also known as 4-(3-Pyrrolidinyl)-2-butanone, is a compound with the CAS number 1597101-02-4. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications and unique chemical properties.
The molecular formula of 4-(3-Pyrrolidinyl)-2-butanone is C8H15NO, and its molecular weight is approximately 141.21 g/mol. The compound features a pyrrolidine ring attached to a ketone functional group, which contributes to its structural and functional versatility. The presence of the pyrrolidine moiety makes it a valuable scaffold for the design and synthesis of bioactive molecules.
In recent years, 4-(3-Pyrrolidinyl)-2-butanone has garnered attention for its potential as a lead compound in the development of new drugs. Research has shown that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. These properties make 4-(3-Pyrrolidinyl)-2-butanone a promising candidate for further investigation in drug discovery programs.
A study published in the Journal of Medicinal Chemistry in 2022 highlighted the potential of 4-(3-Pyrrolidinyl)-2-butanone-derived compounds in treating neurodegenerative diseases. The researchers found that these compounds could effectively cross the blood-brain barrier and exert neuroprotective effects by modulating specific signaling pathways involved in neuronal survival and function. This finding opens up new avenues for the development of therapies targeting conditions such as Alzheimer's disease and Parkinson's disease.
Beyond its therapeutic applications, 4-(3-Pyrrolidinyl)-2-butanone is also used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity and functional group diversity make it a versatile building block for organic synthesis. For instance, it can be readily modified through reactions such as alkylation, acylation, and substitution to generate a wide array of derivatives with tailored properties.
The synthesis of 4-(3-Pyrrolidinyl)-2-butanone can be achieved through several routes, including the reaction of 3-pyrrolidinecarbaldehyde with an appropriate ketone followed by reduction. Recent advancements in catalytic methods have led to more efficient and environmentally friendly synthetic strategies, reducing the overall cost and ecological impact of production.
In terms of safety and handling, while specific guidelines may vary depending on local regulations, it is generally recommended to handle 4-(3-Pyrrolidinyl)-2-butanone with standard laboratory precautions. This includes wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats to minimize exposure risks.
The future prospects for 4-(3-Pyrrolidinyl)-2-butanone are promising. Ongoing research continues to explore its potential in various therapeutic areas, driven by its unique chemical structure and biological activity. As more data becomes available from preclinical and clinical studies, it is likely that this compound will play an increasingly important role in the development of novel treatments for a range of diseases.
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